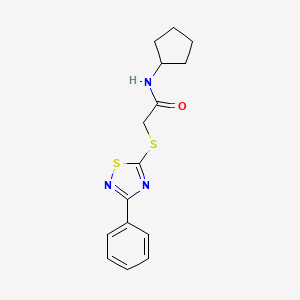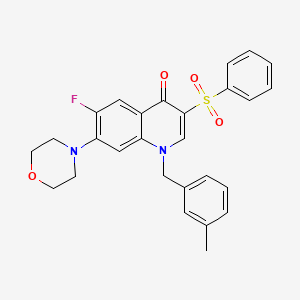
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Fluorescent Probes and Sensing
Quinoline derivatives are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying various biological systems, including DNA fluorophores. Their ability to act as sensitive and selective compounds makes them valuable for the development of new fluorescent probes (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
Some fluorinated derivatives of quinoline have shown promise as tubulin polymerization inhibitors, exhibiting cytotoxic activity against cancer cell lines. This suggests their potential in cancer treatment, highlighting the anticancer activity associated with modifications to the quinoline backbone (Řehulka et al., 2020).
Zn2+ Sensing and Cellular Imaging
Quinoline derivatives have been designed for sensitive and efficient cell membrane permeability, making them suitable for practical detection of Zn2+ in sample solutions and living cells. This utility extends to the development of novel fluorescent probes for metal ions, useful in biological and medical research (Ohshima et al., 2010).
Antimicrobial Activity
The synthesis of new quinoline derivatives has led to compounds with promising antimicrobial properties. This includes activities against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for antibiotic development (Taguchi et al., 1992).
Antioxidant Properties
Quinoline derivatives also display significant antioxidant properties. Their ability to quench radicals and inhibit DNA oxidation suggests potential for anti-stress therapy and as additives in pharmaceuticals to enhance oxidative stability (Xi & Liu, 2015).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-6-5-7-20(14-19)17-30-18-26(35(32,33)21-8-3-2-4-9-21)27(31)22-15-23(28)25(16-24(22)30)29-10-12-34-13-11-29/h2-9,14-16,18H,10-13,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRWMKQHHAQTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)
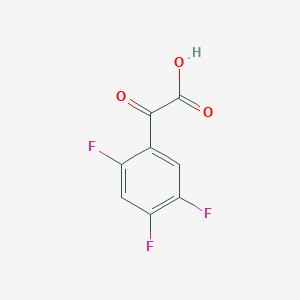
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2397420.png)
![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)


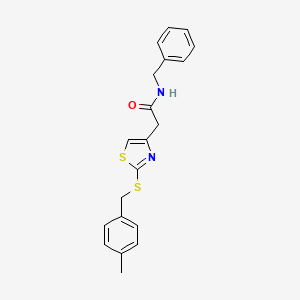

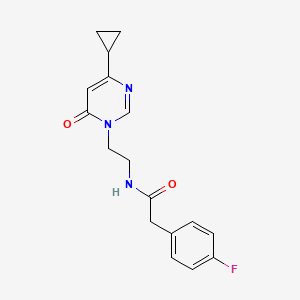
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

